1-Ethoxy-3-fluorobenzene
Overview
Description
Scientific Research Applications
1-Ethoxy-3-fluorobenzene is utilized in various scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug design and development.
Industry: Employed in the manufacture of specialty chemicals and materials
Safety and Hazards
Mechanism of Action
Aromatic ethers, including 1-Ethoxy-3-fluorobenzene, are often used in organic chemistry reactions, including nucleophilic substitutions and eliminations . The presence of the ether group can influence the reactivity of the compound and its potential interactions with biological targets.
The pharmacokinetics of a compound — how it is absorbed, distributed, metabolized, and excreted in the body — can be influenced by many factors, including its chemical structure, the route of administration, and individual patient characteristics. For example, the presence of the ether and fluorine groups in this compound might influence its solubility, and therefore its absorption and distribution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-3-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of fluorobenzene with ethyl alcohol in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions to ensure complete substitution .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction environments helps in scaling up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-3-fluorobenzene primarily undergoes electrophilic aromatic substitution reactions. It can also participate in nucleophilic aromatic substitution reactions under specific conditions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid). The reactions are typically carried out in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products:
Halogenation: Substitution of the ethoxy group with halogens results in compounds like 1-bromo-3-fluorobenzene.
Nitration: Introduction of nitro groups leads to products such as 1-ethoxy-3-fluoro-4-nitrobenzene.
Comparison with Similar Compounds
1-Ethoxy-4-fluorobenzene: Similar structure but with the fluorine atom in the para position.
1-Methoxy-3-fluorobenzene: Similar structure with a methoxy group instead of an ethoxy group.
1-Ethoxy-2-fluorobenzene: Fluorine atom in the ortho position.
Uniqueness: 1-Ethoxy-3-fluorobenzene is unique due to the specific positioning of the ethoxy and fluorine groups, which influences its reactivity and the types of reactions it can undergo. The electron-donating ethoxy group and the electron-withdrawing fluorine atom create a distinct electronic environment that affects its chemical behavior .
Properties
IUPAC Name |
1-ethoxy-3-fluorobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWCZZMOTBWUAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196621 | |
Record name | Benzene, 1-ethoxy-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
458-03-7 | |
Record name | 1-Ethoxy-3-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=458-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-ethoxy-3-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethoxy-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70196621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.